1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride
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Overview
Description
1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3. It appears as a white to light yellow solid and is known for its good solubility in solvents and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of cyclopropyl groups: This step involves the alkylation of the pyrazole ring with cyclopropyl halides under basic conditions.
Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,3-dicyclopropyl-1H-pyrazol-4-amine: This compound is similar but lacks the dihydrochloride salt form.
1,3-dicyclopropyl-1H-pyrazol-4-carboxamide: Another related compound with a carboxamide group instead of an amine.
Uniqueness
1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability and solubility make it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C9H15Cl2N3 |
---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
1,3-dicyclopropylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-5-12(7-3-4-7)11-9(8)6-1-2-6;;/h5-7H,1-4,10H2;2*1H |
InChI Key |
CYIHEFYZUCPEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2N)C3CC3.Cl.Cl |
Origin of Product |
United States |
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